4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-OL
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Overview
Description
4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl group attached to a butane backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutan-2-one and 1-methylcyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the starting materials, followed by nucleophilic substitution to introduce the amino group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing industrial-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,3-dimethylbutan-2-ol: Lacks the cyclopropyl group, making it less sterically hindered.
3,3-Dimethyl-2-(1-methylcyclopropyl)butan-2-ol: Lacks the amino group, reducing its potential for hydrogen bonding and reactivity.
Uniqueness
4-Amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol is unique due to the presence of both an amino group and a cyclopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-amino-3,3-dimethyl-2-(1-methylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8(2,7-11)10(4,12)9(3)5-6-9/h12H,5-7,11H2,1-4H3 |
InChI Key |
VIELBFPDUKFSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(C)(C(C)(C)CN)O |
Origin of Product |
United States |
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